(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: a butanedioic acid derivative and a piperidine carboxylate derivative. The combination of these two parts results in a molecule with unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid typically involves the esterification of butanedioic acid with 4-methylbenzoic acid under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the resulting ester is purified by recrystallization or column chromatography.
For the synthesis of ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate, the starting material is 4-(cyclopentylamino)benzaldehyde, which undergoes a condensation reaction with ethyl 2-piperidone in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide. The resulting product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups and the aromatic rings. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings. Common reagents include halogens and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst, nucleophiles in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the aromatic rings.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activities. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.
Biology
In biological research, the compound can be used as a probe to study enzyme activities and receptor-ligand interactions. Its unique structure allows it to interact with specific biological targets, making it a valuable tool in biochemical assays.
Medicine
The compound has potential applications in drug discovery and development. Its unique structure and potential biological activities make it a candidate for the development of new therapeutic agents. It can be used as a lead compound in the design of drugs targeting specific diseases.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique chemical properties make it a valuable starting material for the production of various high-value products.
Mechanism of Action
The mechanism of action of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid
- Ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate
- Benzylamine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
The uniqueness of (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid; ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate lies in its combination of structural features from both butanedioic acid derivatives and piperidine carboxylate derivatives. This unique combination results in distinct chemical properties and potential biological activities that are not observed in similar compounds. The presence of both aromatic and aliphatic functional groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H18O8.C19H28N2O2/c2*1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-2-23-19(22)17-8-5-13-20-18(17)14-9-11-16(12-10-14)21-15-6-3-4-7-15/h2*3-10,15-16H,1-2H3,(H,21,22)(H,23,24);9-12,15,17-18,20-21H,2-8,13H2,1H3/t2*15-,16-;17-,18-/m110/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWKEZHUNDKBLC-TYHQMYQPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1C2=CC=C(C=C2)NC3CCCC3.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCCN[C@H]1C2=CC=C(C=C2)NC3CCCC3.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H64N2O18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1089.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.